2-Methyl-4-nitro-1,3-benzoxazole
Overview
Description
2-Methyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The presence of a methyl group at the second position and a nitro group at the fourth position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
2-Methyl-4-nitro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Methyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . These activities suggest that 2-Methyl-4-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Some benzoxazole derivatives have shown antimicrobial and anticancer activities, suggesting they can influence cell function
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, as is common with other benzoxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method is the condensation of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . Another method involves the use of metal catalysts or nanocatalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and scalable methods. The use of solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been reported to achieve high yields and can be reused for multiple cycles . These methods are advantageous due to their eco-friendly nature and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-4-amino-1,3-benzoxazole, which has different biological activities compared to the parent compound .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitrobenzoxazole: Lacks the methyl group, affecting its reactivity and applications.
2-Methyl-5-nitrobenzoxazole: The nitro group is positioned differently, leading to variations in its chemical behavior and biological effects.
Uniqueness
2-Methyl-4-nitro-1,3-benzoxazole is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and biological activities. This compound’s distinct structure allows for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-methyl-4-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREFCVYBUYJUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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